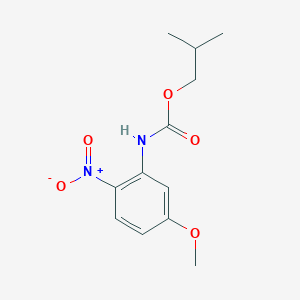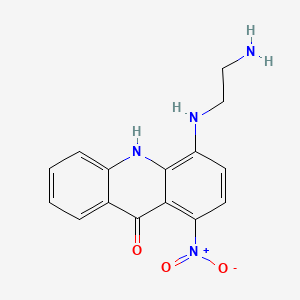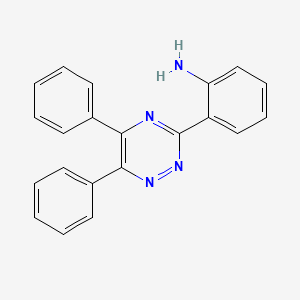
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two phenyl groups and an aniline moiety. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents. One common method involves the use of iodine monochloride (ICl) in dichloromethane solution . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the triazine ring, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazine ring.
Applications De Recherche Scientifique
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions
Biology: Triazine derivatives, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the materials science field, the compound is used as a building block for the synthesis of advanced materials, such as polymers and dyes, with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.
Comparaison Avec Des Composés Similaires
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline can be compared with other triazine derivatives, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: This compound is used as a UV light absorber and stabilizer in polymer formulations.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound is employed as a chromogenic-extraction reagent for the spectrophotometric determination of iron.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
89213-58-1 |
|---|---|
Formule moléculaire |
C21H16N4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline |
InChI |
InChI=1S/C21H16N4/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-25-21)16-11-5-2-6-12-16/h1-14H,22H2 |
Clé InChI |
PHEGNZFQASGAIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)
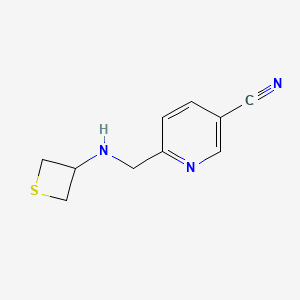
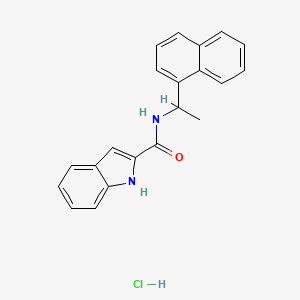
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)


